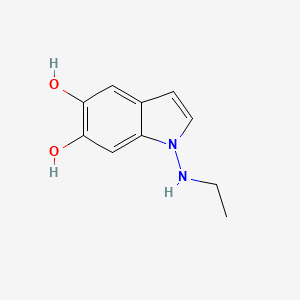
1-(Ethylamino)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylamino)-1H-indole-5,6-diol is a compound belonging to the indole family, characterized by an indole core structure with an ethylamino group at the 1-position and hydroxyl groups at the 5 and 6 positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5,6-diol.
Ethylation: The indole-5,6-diol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 1-position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Purification and Isolation: Advanced purification techniques, including distillation, crystallization, and chromatography, are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed:
Quinone Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Indoles: Formed through substitution reactions.
Applications De Recherche Scientifique
1-(Ethylamino)-1H-indole-5,6-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Ethylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
1-(Ethylamino)-1H-indole-5,6-diol can be compared with other similar compounds, such as:
1-(Methylamino)-1H-indole-5,6-diol: Differing by the presence of a methyl group instead of an ethyl group.
1-(Propylamino)-1H-indole-5,6-diol: Differing by the presence of a propyl group instead of an ethyl group.
1-(Hydroxyamino)-1H-indole-5,6-diol: Differing by the presence of a hydroxy group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(ethylamino)indole-5,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-12-4-3-7-5-9(13)10(14)6-8(7)12/h3-6,11,13-14H,2H2,1H3 |
Clé InChI |
KXRQSYPMSFZOOE-UHFFFAOYSA-N |
SMILES canonique |
CCNN1C=CC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


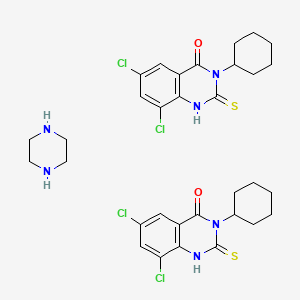

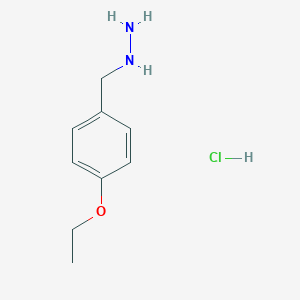
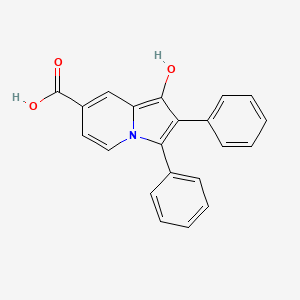
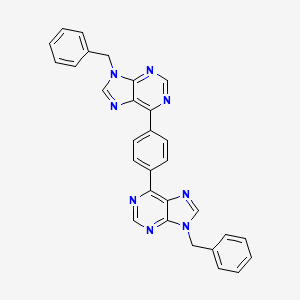
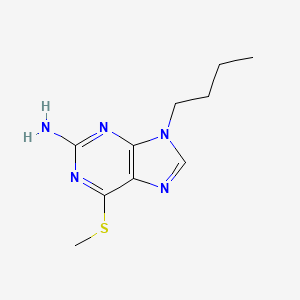

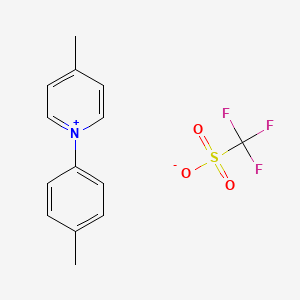
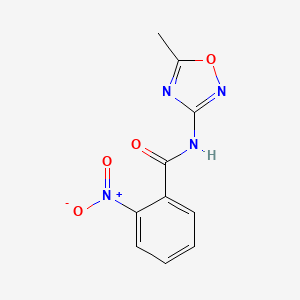
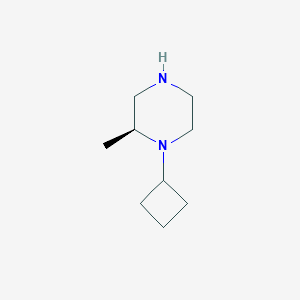
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
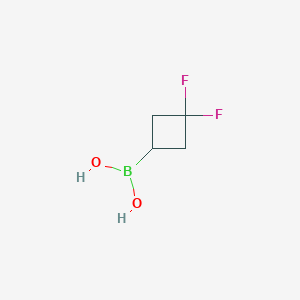
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

